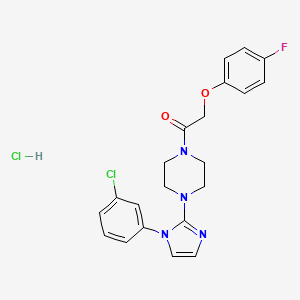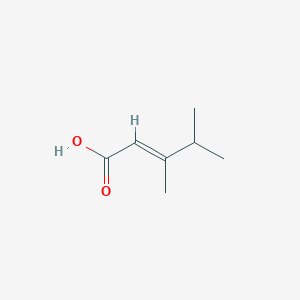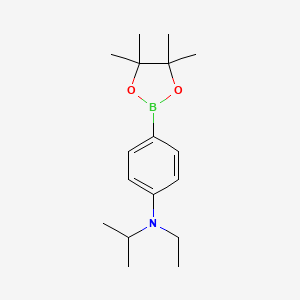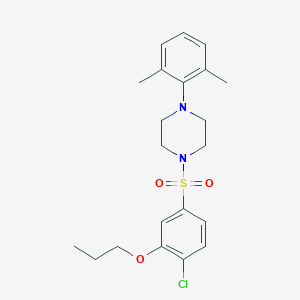
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2FN4O2 and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities A series of azole-containing piperazine derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including variations with chlorophenyl and imidazolyl groups, demonstrated moderate to significant efficacy against various strains, showing broad-spectrum antimicrobial potential. Notably, specific derivatives exhibited comparable activity to standard drugs like chloramphenicol and fluconazole, highlighting their potential as leads for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Cytotoxicity and Anticancer Potential The structure is closely related to compounds that have been synthesized and characterized for their cytotoxic activities. These include derivatives evaluated for their ability to inhibit the growth of cancer cell lines, such as PC-3, indicating potential anticancer applications. Such studies suggest that modifications to the piperazine and imidazol frameworks can yield compounds with significant bioactivity against cancer cells, offering a pathway for the development of new therapeutic agents (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization Research into related compounds has focused on their synthesis, characterization, and evaluation for various biological activities. This includes the use of click chemistry approaches for assembling complex structures incorporating elements like the fluoro, chlorophenyl, and piperazine units. Such methods have facilitated the exploration of these compounds' pharmacokinetic properties and their interactions with biological targets, laying the groundwork for further modifications to enhance their therapeutic potential (Govindhan et al., 2017).
Neuroprotective Activities Derivatives of edaravone incorporating benzylpiperazine units, akin to the core structure of interest, have been synthesized and shown to possess neuroprotective activities. These compounds have demonstrated significant efficacy in protecting neuronal cells from oxidative stress and reducing mortality in models of acute cerebral ischemia. Their synthesis and evaluation highlight the therapeutic potential of such derivatives in treating neurodegenerative conditions and stroke (Gao et al., 2022).
Propriétés
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVMSNSKBPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)


![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)
![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)